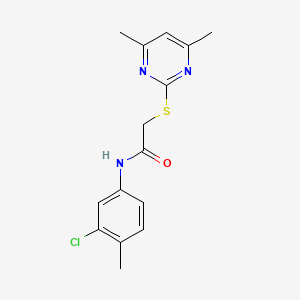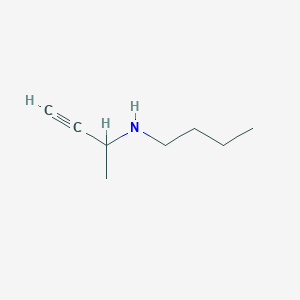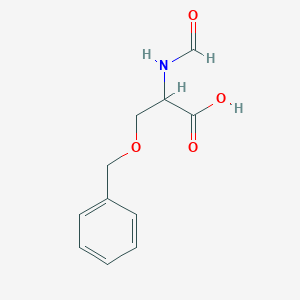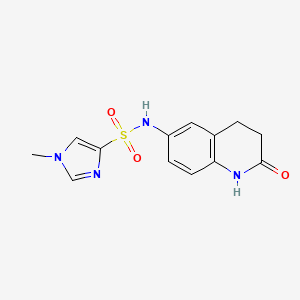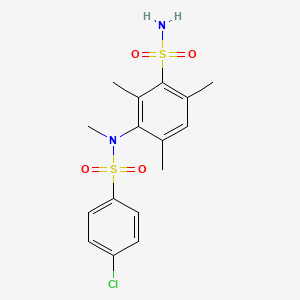
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that holds significant interest in scientific research due to its unique chemical structure and potential applications. This compound combines several interesting moieties, including a dihydroisoquinoline unit, a pyran ring, and an ethoxyphenyl group, making it a target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting from basic organic precursors. A typical synthetic route might begin with the formation of the dihydroisoquinoline core, followed by the introduction of the pyran ring and the final functionalization with the ethoxyphenyl acetamide group. Each step may involve specific catalysts and reagents, such as organometallic compounds or protective groups to ensure the correct formation of each chemical bond.
Industrial Production Methods
While specific industrial production methods for this compound may vary, a general approach would involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production. Industrial methods also focus on purification techniques to achieve high purity levels necessary for research and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, to form various oxidized products.
Reduction: : The carbonyl groups in the pyran and acetamide functionalities can be targets for reduction, leading to alcohols or amines.
Substitution: : Various substitution reactions can occur, especially on the aromatic ring of the ethoxyphenyl group, leading to a wide array of derivative compounds.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride are commonly employed.
Substitution: : Electrophilic substitution reactions may use halogens or other electrophiles under controlled conditions.
Major Products
The reactions can yield a variety of products, depending on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could result in alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a starting material for synthesizing more complex molecules or studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including interactions with various enzymes or receptors.
Medicine: : Explored for therapeutic potential, possibly in the development of new drugs or treatments.
Industry: : Utilized in the creation of novel materials or as intermediates in the synthesis of other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions at the molecular level:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, leading to changes in biological activity.
Pathways: : It can modulate various biochemical pathways, either by inhibiting or activating certain processes. Detailed studies are often required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-ones: : These compounds share the dihydroisoquinoline core and may exhibit similar chemical properties.
Oxopyran derivatives:
Ethoxyphenylacetamides: : Structurally related compounds with similar functional groups, offering a point of comparison for reactivity and applications.
Uniqueness
The uniqueness of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide lies in its combined structure, bringing together multiple reactive sites and functionalities, which can lead to unique chemical behavior and potentially novel applications.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-2-30-21-9-7-20(8-10-21)26-25(29)17-32-24-16-31-22(13-23(24)28)15-27-12-11-18-5-3-4-6-19(18)14-27/h3-10,13,16H,2,11-12,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMWCGYDCVQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2572269.png)
![methyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2572271.png)
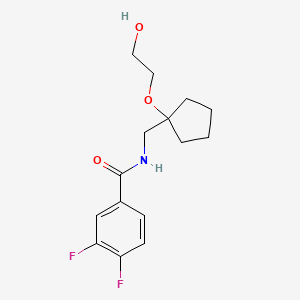

![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2572275.png)
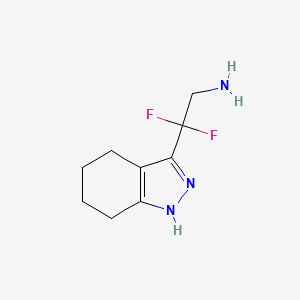

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)
